molecular formula C12H11NO2 B1272509 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 73799-63-0

3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B1272509
CAS No.: 73799-63-0
M. Wt: 201.22 g/mol
InChI Key: JEISWFNRNZRSHM-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 73799-63-0) is a high-value, conformationally constrained bicyclic scaffold in medicinal chemistry and drug discovery. This compound features a fused cyclopropane-pyrrolidine structure, making it a versatile and rigid building block for designing novel bioactive molecules. The 3-azabicyclo[3.1.0]hexane core is recognized as a key structural motif in pharmaceutical research. It serves as a conformationally restricted isostere for piperidine, a common feature in drug molecules, and is found in compounds investigated for a range of therapeutic applications . Published research highlights this scaffold in potent inhibitors such as μ opioid receptor antagonists for pruritus, ketohexokinase (KHK) inhibitors for non-alcoholic fatty liver disease (NAFLD), muscarinic receptor antagonists, and T-type calcium channel inhibitors . Furthermore, derivatives of this azabicyclohexane core have been utilized in the synthesis of inhibitors for NF-κΒ inducing kinase (NIK), a target for autoimmune and inflammatory diseases . Beyond pharmaceutical applications, patents also describe related 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives for use in insect- and acarid-repellent formulations . With a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol, this compound is supplied as a white to orange to green powder or crystal . It has a melting point of 92.0 to 96.0 °C and should be stored sealed in a cool, dark, and dry place at room temperature for optimal stability . This product is intended for Research Use Only and is not approved for human consumption, diagnostic, or therapeutic use.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-9-6-10(9)12(15)13(11)7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEISWFNRNZRSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377512
Record name 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73799-63-0
Record name 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZYL-3-AZABICYCLO(3.1.0)HEXANE-2,4-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a nucleophilic acyl substitution mechanism. Benzylamine attacks the electrophilic carbonyl groups of the cyclopropane dicarboxylic anhydride, leading to ring-opening and subsequent cyclization to form the bicyclic dione structure. The stoichiometric ratio of benzylamine to anhydride is typically 1:1 , ensuring complete conversion without side reactions.

Key Reaction Steps:

  • Anhydride Formation : cis-1,2-cyclopropanedicarboxylic acid is dehydrated to its cyclic anhydride using agents like thionyl chloride (SOCl₂).
  • Condensation : The anhydride reacts exothermically with benzylamine, often requiring temperature modulation (10–180°C) to control the reaction rate.
  • Crystallization : The crude product is recrystallized from isopropyl alcohol, yielding white crystalline needles with a melting point of 94°C .

Optimized Reaction Conditions

Data from patent examples reveal critical parameters for maximizing yield and purity:

Parameter Value/Range Source
Molar Ratio 1:1 (anhydride:benzylamine)
Temperature 180°C (heating step)
Solvent None (neat) or toluene
Reaction Time 2 hours
Yield 95% (after recrystallization)

Notable Observations:

  • The reaction is highly exothermic; incremental addition of benzylamine and external cooling (e.g., ice baths) prevent thermal degradation.
  • Using toluene as a solvent facilitates azeotropic removal of water, shifting equilibrium toward product formation.

Alternative Approaches and Modifications

Starting Material Purity Considerations

The geometric isomerism of cyclopropanedicarboxylic acid significantly impacts synthesis. While the cis isomer reacts cleanly, the trans isomer forms polymeric byproducts that complicate isolation. Purification strategies include:

  • Distillation : Separation of cis-anhydride from trans-polymer under reduced pressure.
  • Recrystallization : Selective solubility in isopropyl alcohol removes unreacted trans-acid.

Scalability and Industrial Adaptations

Large-scale production (e.g., multi-kilogram batches) employs:

  • Continuous Feed Systems : Gradual introduction of benzylamine to manage exotherms.
  • Inert Atmosphere : Nitrogen blanketing minimizes oxidation during reflux.

Analytical Characterization

Post-synthesis validation ensures structural integrity and purity:

Property Value Method Source
Melting Point 92–96°C DSC
Purity >98% (GC, nitrogen analysis) Chromatography
Crystal Structure Orthorhombic needles X-ray diffraction

Challenges and Troubleshooting

Common Pitfalls

  • Incomplete Anhydride Formation : Residual moisture leads to hydrolysis, reducing yield. Pre-drying reagents and solvents mitigates this.
  • Polymerization of Trans Isomer : Distillation or fractional crystallization is essential to isolate the cis-anhydride.

Applications and Downstream Processing

The dione serves as a precursor for 3-azabicyclo[3.1.0]hexane-2-carboxylic acid , a potent plant gametocide. Subsequent steps involve:

  • Selective Reduction : Lithium aluminium hydride (LiAlH₄) or sodium bis(2-methoxyethoxy)aluminium hydride reduces the dione to the amine.
  • Hydrogenolysis : Palladium-catalyzed removal of the benzyl group yields the free amine.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl ring or the bicyclic structure are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane-2,4-dione: Lacks the benzyl group, making it less hydrophobic.

    3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-diol: Contains an additional hydroxyl group, altering its reactivity and solubility.

    3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives: Various derivatives with different substituents on the benzyl ring or the bicyclic structure.

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of the benzyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Biological Activity

3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic organic compound with significant biological activity, primarily due to its interaction with various molecular targets. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C12H11NO2C_{12}H_{11}NO_2 and features a bicyclic structure that includes a nitrogen atom, categorizing it within the azabicyclo family. The synthesis typically involves cyclization reactions of appropriate precursors under specific conditions, often utilizing transition metal catalysis for efficiency and scalability .

Biological Activity Overview

1. Pharmacological Properties:

  • Opioid Receptor Interaction: Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including this compound, exhibit high binding affinity for μ-opioid receptors, suggesting potential applications in treating pain and pruritus in veterinary medicine .
  • Histone Deacetylase Inhibition: The compound has been identified as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression through chromatin remodeling. This inhibition can lead to apoptosis in cancer cells by disrupting cell cycle progression .

2. Cytotoxicity Studies:

  • In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown significant reductions in cell viability in A431 and HeLa cells, with IC50 values indicating potent anti-cancer activity .

The biological effects of this compound can be attributed to several mechanisms:

  • Binding Affinity: The compound's bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, facilitating either inhibition or activation of biological pathways.
  • Cellular Signaling Modulation: It influences various signaling pathways, affecting gene expression and cellular metabolism, which can lead to therapeutic effects in conditions like cancer and pain management .

Case Study 1: Opioid Receptor Ligands

A study evaluated the structure-activity relationship (SAR) of 3-azabicyclo[3.1.0]hexane derivatives as μ-opioid receptor ligands for treating pruritus in dogs. The findings highlighted that modifications to the lead structure significantly enhanced binding affinity and selectivity for μ receptors over δ and κ subtypes .

Case Study 2: Anticancer Activity

In another investigation focusing on the cytotoxic effects of this compound, researchers observed that the compound induced apoptosis in cancer cells by inhibiting HDAC activity. This mechanism was linked to alterations in gene expression patterns associated with cell cycle regulation and apoptosis induction .

Summary of Biological Activities

Activity Effect Reference
μ-opioid receptor bindingHigh affinity for μ-opioid receptors
HDAC inhibitionInduces apoptosis in cancer cells
CytotoxicityReduces viability in A431 and HeLa cells
Potential therapeutic applicationsPain management and cancer treatment

Q & A

Q. Q1. What are the key synthetic methodologies for preparing 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione, and how can reaction conditions be optimized for yield and purity?

A: The compound can be synthesized via Diels-Alder reactions or functionalization of bicyclic precursors. For example, hydroxylation of azabicyclo derivatives using reagents like ethyl trimethylammonium permanganate in dichloromethane (reaction time: 24 hours) yields functionalized products. Optimization involves controlling stoichiometry, solvent polarity, and temperature. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluents) is critical for isolating high-purity products. Reaction monitoring by TLC or HPLC-MS is recommended .

Q. Q2. How should researchers characterize the structural integrity of this compound?

A: Use a combination of spectroscopic techniques:

  • NMR : Confirm bicyclic structure and benzyl substitution patterns (e.g., δH 3.5–4.5 ppm for bridgehead protons).
  • IR : Identify carbonyl stretches (~1750 cm⁻¹ for dione groups).
  • Mass Spectrometry : Validate molecular weight (C₁₂H₁₁NO₂; MW 201.22) and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemical ambiguities, if applicable. Cross-reference with published spectra from analogs like 3-(3-Chlorophenyl)-1,5-dimethyl derivatives .

Q. Q3. What are the stability considerations for storing this compound under laboratory conditions?

A: Store at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to moisture due to hydrolytic sensitivity of the dione moiety. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict degradation pathways. Monitor for color changes or precipitate formation, indicative of oxidation or dimerization .

Advanced Research Questions

Q. Q4. How can researchers design experiments to investigate the receptor-binding affinity of this compound analogs in mammalian systems?

A: Use radioligand displacement assays (e.g., [³H]-procymidone binding to androgen receptors in rat hepatocytes). Prepare test compounds at varying concentrations (1 nM–10 µM) and measure IC₅₀ values. Include positive controls (e.g., procymidone) and validate results with SPR (surface plasmon resonance) for kinetic binding analysis. Address interspecies variability by comparing murine and human receptor isoforms .

Q. Q5. What methodologies are recommended for analyzing impurities in this compound batches, and how can their pharmacological impact be assessed?

A:

  • Analytical Methods : Employ HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect impurities (e.g., hydrolyzed dione or benzyl oxidation products).
  • Toxicological Screening : Use in vitro assays (e.g., Ames test for mutagenicity, CYP450 inhibition assays) to evaluate impurity bioactivity. Compare impurity profiles against ICH Q3A guidelines .

Q. Q6. How can computational models predict the environmental fate of this compound, and what experimental validation is required?

A: Use QSAR (Quantitative Structure-Activity Relationship) models to estimate logP (hydrophobicity) and biodegradability. Validate with laboratory studies:

  • Hydrolysis : Test pH-dependent stability (pH 3–9) at 25°C.
  • Photodegradation : Expose to UV light (λ = 254 nm) and analyze by LC-MS for breakdown products.
  • Soil Sorption : Use batch equilibrium methods with loam or clay soils .

Q. Q7. What strategies enable enantioselective synthesis of this compound derivatives, and how can chiral purity be verified?

A: Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Verify enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or NMR with chiral shift reagents. Compare optical rotation with literature values for analogs like 4-benzyloxazolidine-2-thione .

Data Contradiction and Reproducibility

Q. Q8. How should researchers address discrepancies in reported biological activities of this compound across studies?

A:

  • Source Verification : Confirm compound purity (≥98% by HPLC) and storage conditions.
  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for receptor studies) and protocols.
  • Meta-Analysis : Compare data from independent studies (e.g., Hosokawa et al. vs. newer publications) to identify confounding variables (e.g., solvent DMSO concentration) .

Q. Q9. What experimental controls are critical when studying metabolic pathways of this compound in hepatic microsomes?

A:

  • Negative Controls : Heat-inactivated microsomes to rule out non-enzymatic degradation.
  • Positive Controls : Co-incubate with known CYP450 substrates (e.g., testosterone for CYP3A4).
  • Matrix Effects : Use blank matrix (e.g., microsome-free buffer) to assess interference in LC-MS quantification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

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